molecular formula C17H18N2O B2371666 N-(1-cyano-1-methylpropyl)-2-(naphthalen-2-yl)acetamide CAS No. 1308524-16-4

N-(1-cyano-1-methylpropyl)-2-(naphthalen-2-yl)acetamide

Cat. No.: B2371666
CAS No.: 1308524-16-4
M. Wt: 266.344
InChI Key: RFYAGRIROVIGIT-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylpropyl)-2-(naphthalen-2-yl)acetamide is a synthetic organic compound that belongs to the class of amides This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a cyano group attached to a methylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methylpropyl)-2-(naphthalen-2-yl)acetamide typically involves the reaction of 2-(naphthalen-2-yl)acetic acid with an appropriate amine, such as 1-cyano-1-methylpropylamine. The reaction is usually carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. The reaction conditions may include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methylpropyl)-2-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-(1-cyano-1-methylpropyl)-2-(naphthalen-2-yl)acetamide may have applications in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methylpropyl)-2-(naphthalen-2-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, and modulating their activity. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar compounds to N-(1-cyano-1-methylpropyl)-2-(naphthalen-2-yl)acetamide might include other amides with naphthalene rings or cyano groups. For example:

    N-(1-cyano-1-methylpropyl)-2-(phenyl)acetamide: Similar structure but with a phenyl ring instead of a naphthalene ring.

    N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide: Similar structure but with the cyano group attached to a different position on the naphthalene ring.

These compounds may exhibit different chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-(2-cyanobutan-2-yl)-2-naphthalen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-3-17(2,12-18)19-16(20)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10H,3,11H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYAGRIROVIGIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)CC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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